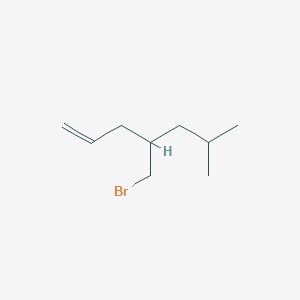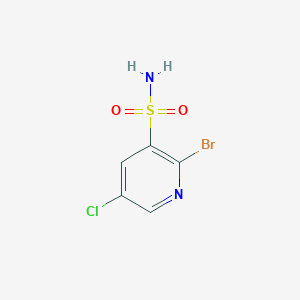
2-Bromo-5-chloropyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-chloropyridine-3-sulfonamide is a chemical compound with the molecular formula C5H3BrClN2O2S It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloropyridine-3-sulfonamide typically involves the sulfonation of 2-Bromo-5-chloropyridine. The process begins with the bromination and chlorination of pyridine to obtain 2-Bromo-5-chloropyridine. This intermediate is then subjected to sulfonation using reagents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-chloropyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound .
Aplicaciones Científicas De Investigación
2-Bromo-5-chloropyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, it acts as an inhibitor of certain kinase enzymes, which play a crucial role in cell signaling pathways. The sulfonamide group interacts with the active site of the enzyme, blocking its activity and thereby modulating the biological pathway .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-chloropyridine: Lacks the sulfonamide group, making it less versatile in certain chemical reactions.
5-Bromo-2-chloropyrimidine: Similar structure but with a pyrimidine ring instead of pyridine, leading to different reactivity and applications.
2-Chloro-5-(2,5-dimethoxyphenyl)pyridine: Contains additional functional groups that provide different chemical properties.
Uniqueness
2-Bromo-5-chloropyridine-3-sulfonamide is unique due to the presence of both halogen atoms and the sulfonamide group. This combination allows for a wide range of chemical modifications and applications, particularly in medicinal chemistry where the sulfonamide group is known for its biological activity .
Propiedades
Fórmula molecular |
C5H4BrClN2O2S |
|---|---|
Peso molecular |
271.52 g/mol |
Nombre IUPAC |
2-bromo-5-chloropyridine-3-sulfonamide |
InChI |
InChI=1S/C5H4BrClN2O2S/c6-5-4(12(8,10)11)1-3(7)2-9-5/h1-2H,(H2,8,10,11) |
Clave InChI |
LNIYJEQQIHMQRC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1S(=O)(=O)N)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



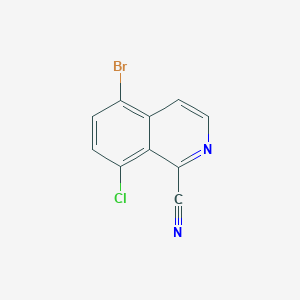
![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol](/img/structure/B13189177.png)
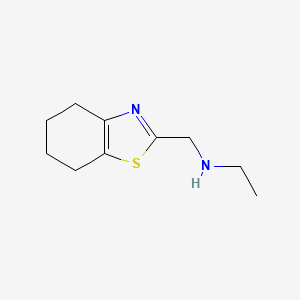
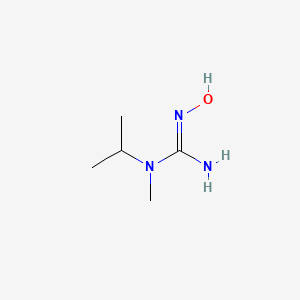
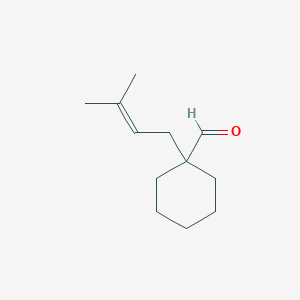
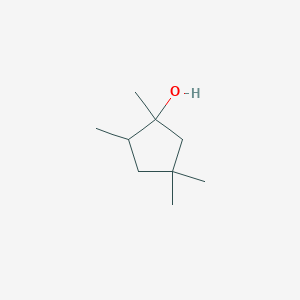
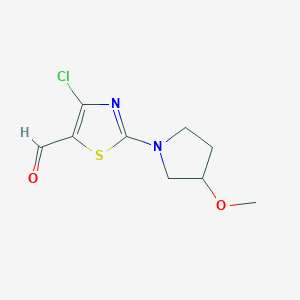
![Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13189209.png)
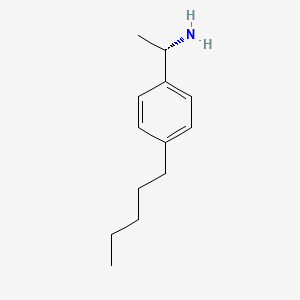
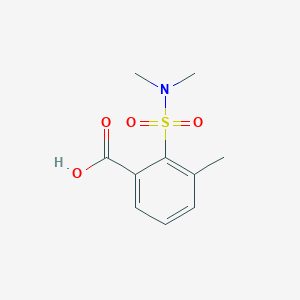
![N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan](/img/structure/B13189245.png)

